

Improving signal-to-noise ratio in Gadoquatrane imaging

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Compound of Interest		
Compound Name:	Gadoquatrane	
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Gadoquatrane Imaging: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in **Gadoquatrane**-enhanced magnetic resonance imaging (MRI) experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Gadoquatrane**, and how does it differ from other gadolinium-based contrast agents (GBCAs)?

A1: **Gadoquatrane** is a next-generation, macrocyclic, tetrameric gadolinium-based contrast agent (GBCA).[1][2] Its primary distinction is its significantly higher relaxivity, which is the measure of a contrast agent's ability to enhance the relaxation rate of water protons in its vicinity.[3] The r1-relaxivity of **Gadoquatrane** in human plasma is more than twice that of established macrocyclic GBCAs per gadolinium (Gd) ion and approximately eight times higher per molecule.[1][3] This high relaxivity is the key to its imaging performance.

Q2: What is the recommended dose for **Gadoquatrane** to achieve an optimal signal-to-noise ratio (SNR)?

Troubleshooting & Optimization





A2: Clinical studies have established that **Gadoquatrane** provides comparable efficacy and signal enhancement at a dose of 0.04 mmol Gd/kg body weight. This represents a 60% reduction in the amount of gadolinium administered compared to the standard 0.1 mmol Gd/kg dose used for conventional macrocyclic GBCAs.

Q3: How does **Gadoquatrane** achieve comparable or superior SNR at a significantly lower dose?

A3: The high SNR at a lower dose is a direct result of **Gadoquatrane**'s high r1-relaxivity. Signal enhancement in T1-weighted MRI is proportional to the product of the contrast agent's concentration and its relaxivity. Because **Gadoquatrane**'s relaxivity is substantially higher, a lower concentration (dose) is required to produce the same level of signal enhancement and, consequently, a comparable SNR and contrast-to-noise ratio (CNR) as standard GBCAs. Studies have shown a linear relationship between the administered **Gadoquatrane** dose and the resulting relative signal enhancement.

Q4: Besides incorrect dosing, what are the primary factors that can negatively impact SNR in **Gadoquatrane** imaging?

A4: While **Gadoquatrane** is designed for high performance, suboptimal image quality can still arise from common experimental variables. Key factors include:

- Patient Motion: Movement during image acquisition is a frequent cause of artifacts that degrade SNR.
- Suboptimal MRI Pulse Sequence: Using incorrect imaging parameters, particularly repetition time (TR) and echo time (TE) in T1-weighted sequences, can fail to maximize the contrast effect.
- Improper Coil Selection and Placement: The radiofrequency (RF) coil used to detect the MR signal must be appropriate for the anatomy being imaged and positioned correctly to ensure maximum signal reception.
- Incorrect Image Timing: Acquiring images outside the optimal window following contrast injection can lead to weaker than expected enhancement, particularly in dynamic contrastenhanced (DCE) MRI.



Q5: How is the contrast-to-noise ratio (CNR) typically calculated in preclinical evaluations of **Gadoquatrane**?

A5: In preclinical studies, such as those involving animal models, CNR is a key metric for quantifying image quality. A common method involves placing regions of interest (ROIs) on the target tissue (e.g., a tumor), adjacent healthy tissue, and a region outside the subject (i.e., in the air) to measure noise. The CNR is then calculated using the following formula:

CNR = (Sltarget - Slhealthy tissue) / Slair

Where:

- Sltarget is the signal intensity within the region of interest of the target lesion.
- Slhealthy tissue is the signal intensity of the surrounding normal tissue.
- Slair is the signal intensity of a region of interest placed in the air, representing the standard deviation of the noise.

Troubleshooting Guide: Low Signal-to-Noise Ratio (SNR)

This guide addresses the specific issue of lower-than-expected SNR or CNR in **Gadoquatrane**-enhanced imaging.

Issue: Observed SNR or CNR is below expected levels.

Possible Cause 1: Incorrect Dose Administration **Gadoquatrane**'s efficacy is dose-dependent. An incorrect dose, either too low or improperly calculated based on body weight, will result in suboptimal enhancement.

- Solution:
 - Verify Dose Calculation: Ensure the administered dose is precisely 0.04 mmol of gadolinium per kg of body weight.



- Confirm Concentration: Double-check the concentration of the Gadoquatrane solution to ensure accurate volume for injection.
- Review Injection Protocol: Ensure the full dose was administered intravenously without extravasation.

Possible Cause 2: Suboptimal MRI Pulse Sequence Parameters The high relaxivity of **Gadoquatrane** is best leveraged with optimized T1-weighted (T1W) sequences. Non-optimized parameters can suppress the signal enhancement.

Solution:

- Select T1-Weighted Sequences: Prioritize the use of T1W sequences like Spin Echo (SE)
 or Gradient Echo (GRE) (e.g., 3D Turbo Spin Echo).
- Optimize TR and TE: Adjust the Repetition Time (TR) and Echo Time (TE) to maximize the T1 contrast. A short TR and short TE are generally recommended for T1 weighting.
- Consult Scanner Protocols: Refer to manufacturer-recommended protocols for contrastenhanced imaging and adjust as needed for the specific research question.

Possible Cause 3: Image Artifacts from Patient Motion Motion artifacts are a common source of image degradation and can significantly lower perceived SNR and CNR.

Solution:

- Immobilization: Use appropriate pads and restraints to comfortably secure the subject and minimize voluntary and involuntary motion.
- Subject Communication: For human studies, clearly instruct the patient to remain as still as possible.
- Fast Imaging Techniques: Employ faster imaging sequences where possible to reduce the acquisition time window during which motion can occur.

Possible Cause 4: Improper RF Coil Selection or Placement The quality of the received signal is fundamentally dependent on the RF coil.



Solution:

- Use Appropriate Coil: Select a coil designed for the specific body part being imaged (e.g., head coil, surface coil). A dedicated rat head coil was used in successful preclinical studies.
- Ensure Proximity: Place the coil as close to the region of interest as possible to maximize signal reception.
- Check Coil Integrity: Verify that the coil is functioning correctly and is properly connected to the scanner.

Quantitative Data and Experimental Protocols Data Tables

Table 1: Comparative Properties of Gadoquatrane vs. Standard Macrocyclic GBCAs

Property	Gadoquatrane	Gadobutrol (Example mGBCA)
Structure	Tetrameric, Macrocyclic	Monomeric, Macrocyclic
r1-relaxivity (in human plasma)	> 2x higher per Gd ion	Standard
Standard Clinical Dose (Gd)	0.04 mmol/kg	0.1 mmol/kg

| Key Advantage | High relaxivity enables significant Gd dose reduction | Well-established safety and efficacy profile |

Table 2: Dose Comparison for Comparable Diagnostic Efficacy

Contrast Agent	Standard Dose (mmol Gd/kg)	Dose Reduction vs. Standard
Gadoquatrane	0.04	60%
Gadobutrol	0.1	N/A



| Gadoterate Meglumine | 0.1 | N/A |

Experimental Protocol Example

Protocol: CNR Measurement in a Preclinical Rat Glioblastoma Model

This protocol is based on the methodology described in preclinical evaluations of **Gadoquatrane**.

- Subject Preparation:
 - Anesthetize the rat subject using a mixture of isoflurane (2.25%), oxygen (0.5 L/min), and nitrous oxide (1 L/min).
 - Position the subject within the MRI scanner, securing the head in a dedicated rat head coil.
- Baseline Imaging:
 - Perform a standard localizer scan in sagittal, coronal, and axial planes.
 - Acquire a pre-contrast 3D T1-weighted scan covering the cerebrum. Example parameters:
 3D turbo spin echo, TR 500 ms, TE 19 ms, 32 x 80 mm field of view, 12 slices at 1 mm thickness.
- Contrast Administration:
 - Administer Gadoquatrane via intravenous injection at the desired dose (e.g., 0.025 mmol
 Gd/kg or 0.1 mmol Gd/kg for dose-comparison studies).
- Post-Contrast Imaging:
 - Immediately following injection, begin acquiring post-contrast T1-weighted scans using the identical parameters as the baseline scan.
 - Continue acquiring scans at specified time points (e.g., 5 minutes post-injection) for kinetic analysis.

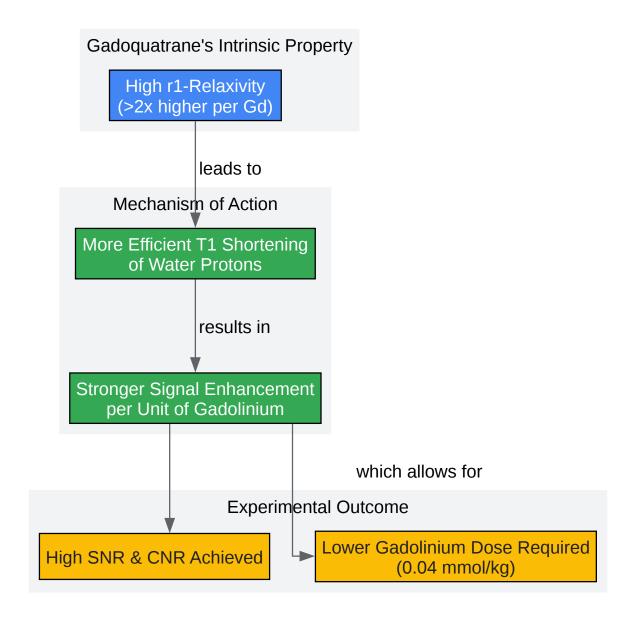


• Data Analysis:

- On the MR scanner console or using separate analysis software, manually draw Regions of Interest (ROIs).
- Place one ROI around the tumor (Situmor).
- Place a second ROI in the surrounding, normal-appearing brain tissue (SIbrain).
- Place a third ROI in a region of air outside the subject to estimate the noise level (Slair).
- Calculate the Contrast-to-Noise Ratio (CNR) using the formula: CNR = (Sltumor Slbrain)
 / Slair.

Visualizations

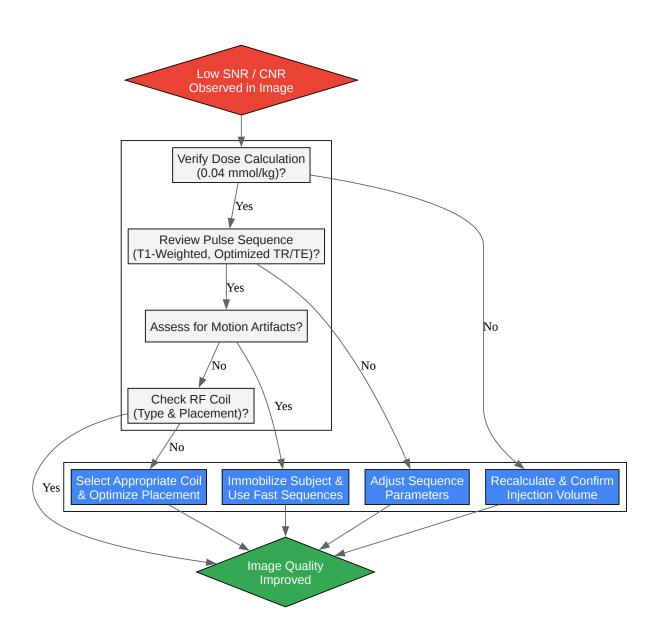




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Caption: Gadoquatrane's high relaxivity enhances signal, enabling high SNR at a lower dose.





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Caption: A logical workflow for troubleshooting and resolving low SNR issues.





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Caption: Standard workflow for preclinical evaluation of contrast-to-noise ratio (CNR).

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